methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 4-chlorobenzyl ether substituent at the 7-position, a methyl group at the 4-position, and an acetylated methoxy group at the 3-position of the coumarin scaffold. Coumarins with similar structural motifs are investigated for their biological activities, including phytotoxic and cytotoxic effects, making this compound a candidate for pharmacological exploration .
Properties
Molecular Formula |
C20H17ClO5 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
methyl 2-[7-[(4-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H17ClO5/c1-12-16-8-7-15(25-11-13-3-5-14(21)6-4-13)9-18(16)26-20(23)17(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3 |
InChI Key |
VGZZDRZKLKRAON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
One-Pot Tandem Synthesis
Combining Pechmann and Knoevenagel steps in a single pot using polyvinylpolypyrrolidone-bound BF₃ (PVPP-BF₃) reduces intermediate isolation:
Microwave-Assisted Alkylation
| Method | Catalyst | Time | Yield (%) |
|---|---|---|---|
| Conventional Pechmann | FeCl₃·6H₂O | 16 h | 92 |
| Microwave Pechmann | MS | 5 min | 93 |
| Knoevenagel | Piperidine | 40 min | 92 |
| One-Pot Tandem | PVPP-BF₃ | 12 h | 78 |
Spectroscopic Characterization and Validation
1H NMR (400 MHz, CDCl₃) :
-
δ 7.85 (d, J = 8.8 Hz, 1H, H-5).
-
δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H).
-
δ 5.20 (s, 2H, OCH₂C₆H₄Cl).
-
δ 3.75 (s, 3H, COOCH₃).
-
δ 2.45 (s, 3H, CH₃).
IR (KBr) :
-
1725 cm⁻¹ (C=O, lactone).
-
1680 cm⁻¹ (C=O, ester).
-
1260 cm⁻¹ (C-O-C, benzyl ether).
HPLC Purity : 98.5% (C18 column, MeCN/H₂O = 70:30).
Industrial-Scale Considerations
Nitrobenzene Additive :
Waste Management :
Chemical Reactions Analysis
Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has demonstrated that methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in breast and prostate cancer models. The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation, making it a promising candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi. Studies indicate that it possesses a broad spectrum of activity, which could be beneficial in developing new antimicrobial agents to combat resistant strains .
3. Anti-inflammatory Effects
this compound has shown potential in reducing inflammation in preclinical models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, suggesting its utility in treating inflammatory diseases .
Agricultural Applications
1. Plant Growth Regulators
Coumarin derivatives, including this compound, have been explored as plant growth regulators. They can enhance growth rates and improve stress resistance in crops. Field trials have indicated that this compound can positively influence plant morphology and yield under suboptimal conditions .
2. Pest Control
The compound's insecticidal properties have been investigated, showing effectiveness against various agricultural pests. Its application can reduce the reliance on synthetic pesticides, promoting sustainable agricultural practices .
Materials Science
1. Photovoltaic Applications
Recent studies have explored the use of coumarin derivatives in organic photovoltaic devices. This compound has been incorporated into polymer matrices to enhance charge transport properties and overall efficiency of solar cells .
2. Coatings and Polymers
The compound is being researched for its potential use in developing advanced coatings with protective properties against UV radiation and environmental degradation. Its incorporation into polymer formulations can improve durability and performance in various applications .
Case Studies
Mechanism of Action
The mechanism of action of methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters in the brain. This inhibition leads to increased levels of neurotransmitters, which can have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison of methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate with structurally related coumarin derivatives, focusing on substituent variations, synthesis methods, and biological activities.
Table 1: Structural Comparison of Coumarin Derivatives
Structural analogs are used for comparison.
Key Observations
Substituent Effects on Bioactivity: The presence of a 4-chlorobenzyloxy group in the target compound may enhance lipophilicity and membrane permeability compared to simpler analogs like Compound 3 . Diethylamino substituents (e.g., Compound 7) significantly improve cytotoxicity, likely due to enhanced cellular uptake or interaction with biological targets .
Synthetic Methods :
- PdI2/KI-catalyzed carbonylation is a common method for synthesizing 3-acetylated coumarins (e.g., Compounds 1–3) .
- Esterification and etherification reactions are critical for introducing substituents at the 3-, 4-, and 7-positions .
Structural-Activity Relationships (SAR): Methoxy vs. Chlorobenzyloxy Groups: Chlorobenzyl ethers may confer higher metabolic stability compared to methoxy groups . Position of Substituents: Activity varies with substituent placement. For example, diethylamino at the 7-position (Compound 7) is more cytotoxic than methoxy at the 6-position (Compound 1) .
Biological Activity
Methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including enzyme inhibition, potential therapeutic uses, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClO5 |
| Molecular Weight | 372.8 g/mol |
| IUPAC Name | methyl 2-[7-[(4-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
| InChI | InChI=1S/C20H17ClO5/c1-12-15-8-7-14(25-11-13-5-3-4-6-17(13)21)9-18(15)26-20(23)16(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3 |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl)CC(=O)OC |
1. Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes, particularly:
Monoamine Oxidase B (MAO-B):
Research indicates that this compound acts as a potent inhibitor of MAO-B, an enzyme associated with neurodegenerative diseases like Parkinson's and Alzheimer's . The structure of the compound allows it to bind effectively to the active site of MAO-B, inhibiting its activity, which can help in managing symptoms of these diseases.
Cholinesterases (AChE and BChE):
The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the brain. Studies have shown that derivatives of this compound can achieve low micromolar IC50 values against these enzymes, suggesting significant potential in treating cognitive disorders .
2. Antioxidant Activity
Coumarin derivatives are often recognized for their antioxidant properties. This compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing cellular damage associated with aging and various diseases .
3. Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. The mechanism involves modulation of inflammatory pathways and cytokine production .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on MAO-B Inhibition:
A study published in Frontiers in Pharmacology evaluated the structure–activity relationship (SAR) of various coumarin derivatives, highlighting that modifications at specific positions significantly enhance MAO-B inhibition. The tested compound showed an IC50 value in the nanomolar range against MAO-B . -
Cholinesterase Inhibition:
Research conducted on a series of coumarin derivatives indicated that methyl {7-[4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate exhibited competitive inhibition against AChE and BChE with IC50 values significantly lower than those of conventional inhibitors like donepezil . -
Antioxidant Activity Assessment:
A study assessed the antioxidant capacity using DPPH and ABTS assays, where methyl {7-[4-chlorobenzyl)oxy]-4-methyl-2-oho-coumarin} demonstrated strong radical scavenging activity compared to standard antioxidants such as ascorbic acid .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl {7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves esterification of 7-hydroxy-4-methylcoumarin derivatives. A common approach uses K₂CO₃ as a base in polar aprotic solvents like DMF or acetone under reflux. For example, coupling ethyl chloroacetate with 7-hydroxy-4-methylcoumarin in DMF at 80°C for 10 hours achieves ~82% yield . Alternative solvents (e.g., acetone) and bases (e.g., NaH) may alter reaction kinetics and purity. Optimize temperature and stoichiometry to mitigate side reactions like hydrolysis of the acetate group .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the ester linkage (δ ~4.2 ppm for -OCH₂COO-) and coumarin core (δ ~6.2–7.7 ppm for aromatic protons). IR spectroscopy identifies carbonyl stretches (ν ~1700–1750 cm⁻¹ for ester and lactone groups). Mass spectrometry (MS) verifies molecular ion peaks (e.g., m/z 386.3 for C₂₀H₁₇ClO₅⁺). Cross-validate with HPLC (>95% purity thresholds) .
Q. How can researchers assess the thermal stability of this compound for storage and handling protocols?
- Methodological Answer : Perform Thermogravimetric Analysis (TGA) to determine decomposition temperatures (Td) and Differential Scanning Calorimetry (DSC) to identify melting points (Tm). For similar coumarin esters, Tm ranges between 95–240°C, depending on substituents. Store at –20°C in inert atmospheres to prevent ester hydrolysis or oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous coumarin derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. For example, cytotoxic effects against cancer cells (IC₅₀ values) may differ due to residual solvents or stereochemical impurities. Use HPLC-MS to confirm batch purity and dose-response assays (e.g., MTT) under standardized conditions. Compare results with structurally validated analogs (e.g., 8-methyl-2-oxo-4-phenyl derivatives) .
Q. How can computational modeling guide the design of derivatives with enhanced enzyme-binding affinity?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cytochrome P450 or kinases. Focus on the 4-chlorobenzyl group’s hydrophobic interactions and the coumarin core’s π-π stacking. Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD) .
Q. What experimental frameworks evaluate the environmental fate of this compound in ecological risk assessments?
- Methodological Answer : Design microcosm studies to track biodegradation pathways and bioaccumulation. Use LC-MS/MS to quantify residual levels in soil/water matrices. Assess toxicity via Daphnia magna or algae growth inhibition tests . Reference OECD guidelines for partition coefficients (log P) and hydrolysis rates .
Key Research Gaps and Recommendations
- Stereochemical Effects : Investigate chirality’s role in biological activity using enantioselective synthesis .
- Multi-Omics Profiling : Combine transcriptomics and metabolomics to map mechanism-of-action pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
